REACTION_CXSMILES
|
C(N(CC)[C:4]1[CH:9]=[CH:8]C=CC=1)C.[Cl:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19]CC(C)=C)[C:14]=1[CH3:24].[C:25](OCC)(=O)C>>[Cl:12][C:13]1[C:14]([CH3:24])=[C:15]([OH:19])[C:16]([CH2:25][C:9]([CH3:8])=[CH2:4])=[CH:17][CH:18]=1
|
Name
|
|
Quantity
|
12.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C1=CC=CC=C1)CC
|
Name
|
1-chloro-2-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzene
|
Quantity
|
3 mg
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=CC=C1)OCC(=C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
synthesized in Reference Example 153
|
Type
|
CUSTOM
|
Details
|
was reacted under microwave irradiation at 220° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
WASH
|
Details
|
washed serially with 1N hydrochloric acid, saturated sodium bicarbonate water and saturated saline
|
Type
|
CUSTOM
|
Details
|
It was dried
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
After that, the obtained residue was purified by silica gel column chromatography (hexane-ethyl acetate 10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C(=CC1)CC(=C)C)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.89 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |